molecular formula C11H10F2N2 B8458283 1-(5,7-Difluoroquinolin-6-yl)ethanamine

1-(5,7-Difluoroquinolin-6-yl)ethanamine

Cat. No.: B8458283
M. Wt: 208.21 g/mol
InChI Key: ZLWVMEZQZAEREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5,7-Difluoroquinolin-6-yl)ethanamine is a useful research compound. Its molecular formula is C11H10F2N2 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10F2N2

Molecular Weight

208.21 g/mol

IUPAC Name

1-(5,7-difluoroquinolin-6-yl)ethanamine

InChI

InChI=1S/C11H10F2N2/c1-6(14)10-8(12)5-9-7(11(10)13)3-2-4-15-9/h2-6H,14H2,1H3

InChI Key

ZLWVMEZQZAEREO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C2C(=C1F)C=CC=N2)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(1-(5,7-difluoroquinolin-6-yl)ethyl)isoindoline-1,3-dione (2.6 g, 7.7 mmol) in CH3OH (50 mL) was added hydrazine monohydrate (0.38 g, 7.7 mmol). The solution was heated at 50° C. and stirred overnight. After cooling and evaporating, the residue was purified by silica gel and eluted with hexane/EtOAc to give the title compound (1.0 g, 60%). 1H-NMR (400 MHz, DMSO-d6) δ ppm 8.95 (d, 1H), 8.45 (d, 1H), 7.65 (d, 1H), 7.60 (dd, 1H), 4.49 (q, 1H), 2.20 (bs, 2H), 1.48 (d, 3H).
Name
2-(1-(5,7-difluoroquinolin-6-yl)ethyl)isoindoline-1,3-dione
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
60%

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